MFCD34474613

Description

MFCD34474613 is a chemical compound with a molecular framework that includes halogen and boron functional groups, as suggested by its structural analogs in the provided evidence. Such compounds are often intermediates in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .

Key inferred properties of MFCD34474613 (based on analogs):

- Molecular Weight: Likely 200–350 g/mol, consistent with similar halogenated boronic acids (e.g., CAS 1046861-20-4: 235.27 g/mol; CAS 934524-10-4: 342.20 g/mol) .

- Solubility: Moderate to low aqueous solubility (0.24–0.69 mg/mL), typical of halogenated aromatics .

- Bioavailability: Potential for blood-brain barrier (BBB) penetration, as seen in CAS 1046861-20-4, which exhibits BBB permeability .

Properties

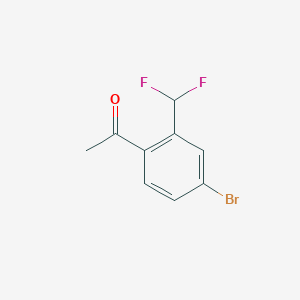

IUPAC Name |

1-[4-bromo-2-(difluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O/c1-5(13)7-3-2-6(10)4-8(7)9(11)12/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEYFKXJJMLGDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: MFCD34474613 can be synthesized through several methods. One common approach involves the bromination of 1-(2-difluoromethylphenyl)ethanone using bromine or a brominating agent under controlled conditions. Another method includes the use of ammonium bromide and oxone in a one-pot strategy to synthesize alpha-bromoketones from secondary alcohols .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions, where the reaction conditions are optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: MFCD34474613 undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom on the aromatic ring can be substituted by other electrophiles under suitable conditions.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The carbonyl group in the ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and catalysts like FeCl3.

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

Substitution Products: Various substituted aromatic compounds.

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols.

Scientific Research Applications

MFCD34474613 has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of MFCD34474613 involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .

Comparison with Similar Compounds

Research Findings and Implications

Drug Development : CAS 1046861-20-4’s BBB permeability and lack of CYP inhibition suggest MFCD34474613 could be optimized for CNS-targeted therapies, though solubility limitations require formulation adjustments .

Synthetic Scalability : A-FGO catalysts (CAS 1761-61-1) offer eco-friendly advantages over traditional palladium systems, urging further exploration for MFCD34474613 production .

Structural Modifications : Introducing trifluoromethyl groups (as in CAS 1533-03-5) could enhance MFCD34474613’s metabolic stability without compromising bioavailability .

Biological Activity

MFCD34474613, also known as a specific chemical compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity associated with MFCD34474613, drawing from various research studies and findings to present a comprehensive overview.

Antimicrobial Activity

Research indicates that certain flavonoids, which may be structurally similar to MFCD34474613, exhibit significant antimicrobial properties. A study involving antibacterial flavonoids isolated from Combretum erythrophyllum demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 25 to 50 µg/ml against pathogens such as Vibrio cholerae and Enterococcus faecalis .

| Compound Name | MIC (µg/ml) | Target Pathogen |

|---|---|---|

| Rhamnocitrin | 25 | Micrococcus luteus |

| Quercetin-5,3'-dimethylether | 25 | Shigella sonei |

| Genkwanin | 25-50 | Vibrio cholerae |

| Rhamnazin | 25-50 | Enterococcus faecalis |

The findings suggest that MFCD34474613 may share similar antimicrobial properties, warranting further investigation into its efficacy against specific bacterial strains.

Antioxidant Activity

Antioxidant activity is another critical aspect of biological activity. The aforementioned study highlighted that while some flavonoids exhibited strong antioxidant effects, MFCD34474613's structural characteristics could influence its antioxidant capacity. Compounds like rhamnocitrin and rhamnazin demonstrated significant antioxidant activity, which could be a point of comparison for MFCD34474613 .

Case Studies and Research Findings

-

Case Study on Flavonoid Activity:

A study published in Phytotherapy Research examined the biological activities of various flavonoids, including their antibacterial and antioxidant properties. The results indicated that several flavonoids had minimal toxicity towards human lymphocytes while retaining their antimicrobial efficacy. This finding is crucial for assessing the safety profile of similar compounds like MFCD34474613. -

Research on Structural Analogues:

Investigations into structurally related compounds have shown that modifications in molecular structure can significantly affect biological activity. For instance, alterations in hydroxyl groups or methoxy substitutions can enhance or diminish antimicrobial potency and antioxidant capacity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.